molecular formula C19H13Cl2N3OS B2856989 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338395-43-0

6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No. B2856989
CAS RN: 338395-43-0
M. Wt: 402.29
InChI Key: FKGSSWUXTZESRV-SSDVNMTOSA-N
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Description

“6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime” is a complex organic compound . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group attached to an imidazo[2,1-b][1,3]thiazole ring, which is further connected to a carbaldehyde group . The InChI code for this compound is 1S/C12H8N2OS/c15-8-10-11 (9-4-2-1-3-5-9)13-12-14 (10)6-7-16-12/h1-8H .

Scientific Research Applications

Antifungal Applications

This compound has been identified as a potential antifungal agent . Its structural similarity to known triazole fungicides suggests it could be effective in controlling various fungi in crops by inhibiting steroid demethylation . This application is crucial for agriculture, where fungal infections can devastate crop yields.

Anticancer Potential

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole have shown promising results in anticancer studies . They have been tested against various cancer cell lines, including colorectal adenocarcinoma, lung carcinoma, and breast adenocarcinoma, showing dose-dependent antiproliferative effects . This suggests the compound’s potential role in developing new cancer therapies.

COVID-19 Drug Research

Amid the global pandemic, there has been a theoretical investigation of related compounds as potential COVID-19 drug candidates . Molecular docking and density functional theory (DFT) calculations suggest that these molecules could interact with the virus’s proteins, indicating a possible pathway for therapeutic development .

Crystallography and Structural Analysis

The compound’s crystal structure has been determined, which is essential for understanding its physical and chemical properties. Such information is vital for the synthesis of new materials and drugs, as well as for the study of molecular interactions .

Optical Properties for Sensing and Communication

Nonlinear optical (NLO) properties of related molecules have been studied, which are important for applications in optical communication , sensing, data storage, and computing . This field is at the forefront of developing faster and more efficient ways to transmit and process information.

Activation of Biological Receptors

Imidazothiazole derivatives have been used to stimulate human constitutive androstane receptor (CAR) nuclear translocation . This application is significant in pharmacology and toxicology, as CAR is involved in the regulation of drug-metabolizing enzymes and transporters.

Synthesis in Aqueous Medium

The synthesis of 2-aminothiazole derivatives, including this compound, in an aqueous medium has been explored . This is relevant for green chemistry , which seeks to reduce or eliminate the use and generation of hazardous substances in chemical production.

Reference Standards for Pharmaceutical Testing

Compounds like 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime are used as reference standards in pharmaceutical testing to ensure the accuracy and consistency of test results . This is critical for the development and quality control of pharmaceutical products.

Safety and Hazards

The compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3OS/c20-15-7-6-14(16(21)10-15)12-25-22-11-17-18(13-4-2-1-3-5-13)23-19-24(17)8-9-26-19/h1-11H,12H2/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGSSWUXTZESRV-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

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